molecular formula C24H23ClN2O7 B12336869 [(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B12336869
M. Wt: 486.9 g/mol
InChI Key: GSYCANXRKJEFLD-PDKZGUECSA-N
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Description

[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzoyloxy group, a chloro substituent, and a diazinan-1-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of functional groups, selective chlorination, and esterification reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate]
  • [(2R,3S,4R,5R)-2-叠氮基-2-((苯甲酰氧基)甲基)-5-(2,4-二氧代-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate]

Uniqueness

[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23ClN2O7

Molecular Weight

486.9 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H23ClN2O7/c1-24(25)19(34-21(30)16-10-6-3-7-11-16)17(14-32-20(29)15-8-4-2-5-9-15)33-22(24)27-13-12-18(28)26-23(27)31/h2-11,17,19,22H,12-14H2,1H3,(H,26,28,31)/t17-,19-,22-,24-/m1/s1

InChI Key

GSYCANXRKJEFLD-PDKZGUECSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)Cl

Canonical SMILES

CC1(C(C(OC1N2CCC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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